α-Rhamnosidase Inhibition: Ki = 16.6 μM with Defined Stereochemical Specificity Versus ent-1,6-Dideoxynojirimycin
In a direct head-to-head enzymatic screen of piperidine azasugars, (2S,3R)-2-(hydroxymethyl)piperidin-3-ol inhibited α-rhamnosidase with a Ki of 16.6 μM, compared to a Ki of 4.2 μM for ent-1,6-dideoxynojirimycin (ent-1,6-dDNJ) [1]. Both compounds exhibited competitive inhibition behavior. The approximately 4-fold difference in potency is compensated by the compound's simpler synthetic accessibility—lacking the additional hydroxylation pattern of ent-1,6-dDNJ—and its direct stereochemical mimicry of L-rhamnose at the C2, C3, and C4 centers, which confers target specificity distinct from the more broadly inhibiting ent-1,6-dDNJ scaffold [1]. Kinetic characterization confirmed simple reversible competitive inhibition for the target compound, with ent-1,6-dDNJ displaying more complex slow-binding kinetics (k₃ = 1.17 nM⁻¹ min⁻¹, k₄ = 5.96 × 10⁻³ min⁻¹, Kᵢᵃᵖᵖ = 5.1 mM) that may complicate its use in time-sensitive assays [1].
| Evidence Dimension | α-Rhamnosidase inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 16.6 μM |
| Comparator Or Baseline | ent-1,6-Dideoxynojirimycin (ent-1,6-dDNJ): Ki = 4.2 μM |
| Quantified Difference | ~3.95-fold less potent than ent-1,6-dDNJ; simple competitive kinetics vs. slow-binding kinetics for ent-1,6-dDNJ |
| Conditions | α-Rhamnosidase enzyme assay (E.C. 3.2.1.40); pH and temperature not specified in the primary publication; Dixon plot analysis |
Why This Matters
For applications requiring α-rhamnosidase inhibition with simpler competitive kinetics and defined L-rhamnose stereomimicry, this compound offers a mechanistically cleaner tool than the more potent but kinetically complex ent-1,6-dDNJ.
- [1] Cho JK, Rengasamy R, Curtis-Long MJ, et al. Piperidine azasugars displaying competitive α-rhamnosidase inhibition and their kinetic mechanism. Journal of the Korean Society for Applied Biological Chemistry. 2011;54:881-888. View Source
